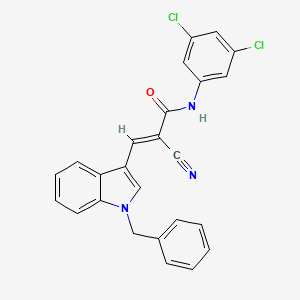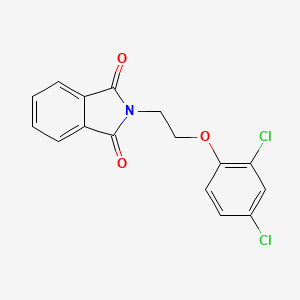![molecular formula C20H21N7O2 B2483636 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1005716-40-4](/img/structure/B2483636.png)
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have attracted attention due to their potential biological activities and applications in medicinal chemistry. Research efforts have been dedicated to the synthesis, structure elucidation, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multistep reactions, starting from acetoacetic esters or similar precursors. For example, Lovro Selič et al. (1997) described the preparation of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and HRMS. Studies often focus on confirming the presence of the pyrazolo[3,4-d]pyrimidine core and identifying substituents that impact the compound's properties and biological activity.
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine compounds can undergo a range of chemical reactions, including cycloadditions, N-allylation, and N-propargyl alkylation, to generate novel derivatives with potential biological activities. Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions (Rahmouni et al., 2014).
Aplicaciones Científicas De Investigación
Radiolabeling for Imaging
One application involves the development of radiolabeled compounds for imaging. For instance, the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involves compounds within the same chemical family. These compounds are designed with fluorine atoms in their structure, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is crucial for advancing neuroimaging and facilitating the study of neurological diseases through non-invasive methods.
Heterocyclic Compound Synthesis
The compound's structure is also relevant to the synthesis of heterocyclic systems, which are integral to the development of new therapeutic agents. For example, the synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for preparing various heterocyclic compounds demonstrates the compound's utility in creating pharmacologically active molecules (Selič et al., 1997).
Antimicrobial and Anticancer Agents
Another area of application is in the development of antimicrobial and anticancer agents. Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, highlighting the compound's relevance in drug discovery efforts aimed at combating infections and cancer (Hafez et al., 2016). Such research is essential for expanding the arsenal of drugs available for treating various diseases.
Propiedades
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-12-5-6-16(13(2)7-12)26-19-15(9-23-26)20(22-11-21-19)27-17(8-14(3)25-27)24-18(28)10-29-4/h5-9,11H,10H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZTLUCGNJFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)




![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
methanone](/img/structure/B2483563.png)

![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
